
2,5-Diamino-3,6-dibromocyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diamino-3,6-dibromocyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C6H4Br2N2O2 and a molecular weight of 295.92 g/mol . This compound is known for its unique structure, which includes two bromine atoms and two amino groups attached to a cyclohexa-2,5-diene-1,4-dione ring. It is often used in various chemical and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5-Diamino-3,6-dibromocyclohexa-2,5-diene-1,4-dione can be synthesized through several methods. One common method involves the reaction of 3,6-dibromo-3,6-cyclohexa-2,5-diene-1,4-dione with ammonia, followed by hydrolysis . Another method includes the reaction of 3,6-diamino-3,6-cyclohexa-2,5-diene-1,4-dione with an acid catalyst .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Diamino-3,6-dibromocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in different fields .
Wissenschaftliche Forschungsanwendungen
2,5-Diamino-3,6-dibromocyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-diamino-3,6-dibromocyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
2,5-Diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione: Similar structure but with chlorine atoms instead of bromine.
2,5-Dibromo-1,4-benzoquinone: Lacks the amino groups but has a similar quinone structure.
2,5-Dibromo-1,4-hydroquinone: Contains hydroxyl groups instead of amino groups.
Uniqueness: 2,5-Diamino-3,6-dibromocyclohexa-2,5-diene-1,4-dione is unique due to the presence of both amino and bromine groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
27344-26-9 |
|---|---|
Molekularformel |
C6H4Br2N2O2 |
Molekulargewicht |
295.92 g/mol |
IUPAC-Name |
2,5-diamino-3,6-dibromocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C6H4Br2N2O2/c7-1-3(9)6(12)2(8)4(10)5(1)11/h9-10H2 |
InChI-Schlüssel |
NVCGMHKXXQRFFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=O)C(=C(C1=O)Br)N)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


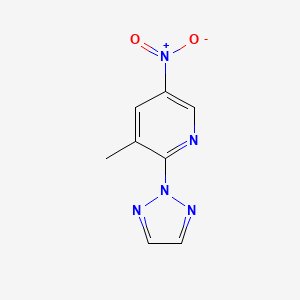
![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)
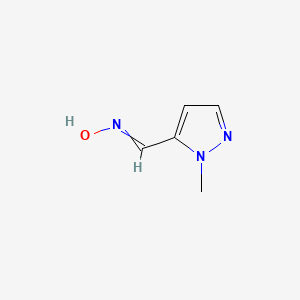
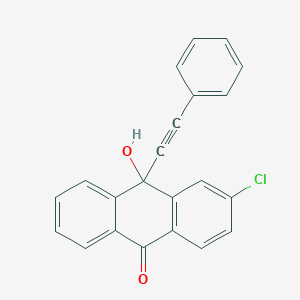
![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)

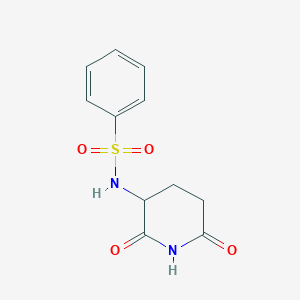
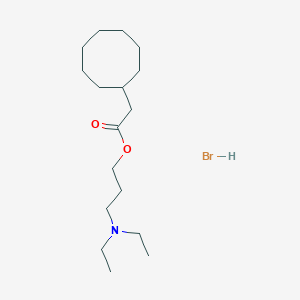
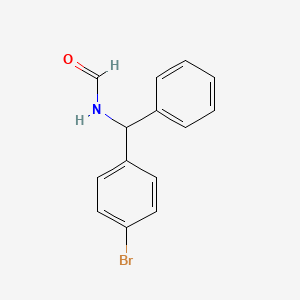
![(R)-1-[4-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13988072.png)
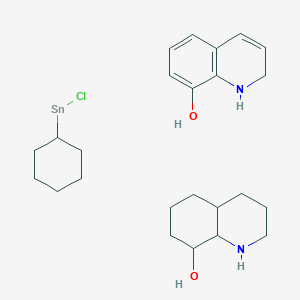
![1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene](/img/structure/B13988092.png)
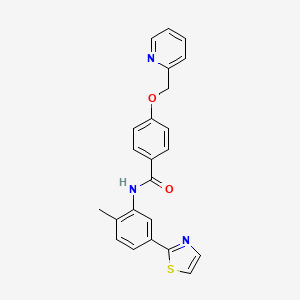
![8-Bromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13988103.png)
